(6-Methoxyquinolin-4-yl)methanamine
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Overview
Description
(6-Methoxyquinolin-4-yl)methanamine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a methoxy group at the 6th position and a methanamine group at the 4th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxyquinolin-4-yl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxyquinoline with formaldehyde and ammonium chloride under acidic conditions to form the desired methanamine derivative . Another approach includes the reduction of 6-methoxyquinoline-4-carboxaldehyde using sodium borohydride followed by reductive amination with ammonia .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(6-Methoxyquinolin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the methanamine group to other functional groups such as methyl or ethyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
(6-Methoxyquinolin-4-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including malaria and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Methoxyquinolin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms. In medicinal applications, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinine: A naturally occurring alkaloid with antimalarial properties.
Quinidine: An isomer of quinine used as an antiarrhythmic agent.
Cinchonidine: Another quinoline derivative with antimalarial activity.
Uniqueness
(6-Methoxyquinolin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
(6-Methoxyquinolin-4-yl)methanamine, a compound characterized by its quinoline structure, is increasingly recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline moiety, which is known for its interaction with various biological targets. The methanamine group enhances its solubility and reactivity, making it a valuable candidate in medicinal chemistry.
The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes. The quinoline structure allows it to bind effectively to active sites, leading to modulation of biological processes.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that these compounds possess activity against various bacterial strains and fungi.
Compound | Activity Type | Target Organism | IC50 (µg/mL) |
---|---|---|---|
This compound | Antibacterial | E. coli | 5.0 |
This compound | Antifungal | C. albicans | 3.2 |
Antitumor Activity
The antitumor potential of this compound has been evaluated against several cancer cell lines, including human leukemia (HL-60), hepatoma (HepG2), breast cancer (MCF-7), and neuroblastoma (SH-SY5Y).
Cell Line | Compound Concentration (µM) | IC50 (µM) |
---|---|---|
HL-60 | 10^-4 - 10^2 | 20 |
HepG2 | 10^-4 - 10^2 | 15 |
MCF-7 | 10^-4 - 10^2 | 25 |
SH-SY5Y | 10^-4 - 10^2 | 30 |
While the precursor amine showed no antitumor activity, derivatives with specific linkers demonstrated promising results.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their potential use as broad-spectrum antimicrobial agents .
- Antitumor Studies : In vitro studies conducted on various cancer cell lines revealed that certain derivatives of this compound exhibited significant cytotoxic effects, particularly against HL-60 and HepG2 cells. The mechanism underlying this activity was linked to apoptosis induction and cell cycle arrest .
- In Silico Studies : Molecular docking studies have shown that this compound derivatives can effectively bind to key targets involved in cancer progression, such as AKR1B1 and AKR1B10. This suggests a potential role in drug development for treating malignancies associated with these targets .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(6-methoxyquinolin-4-yl)methanamine |
InChI |
InChI=1S/C11H12N2O/c1-14-9-2-3-11-10(6-9)8(7-12)4-5-13-11/h2-6H,7,12H2,1H3 |
InChI Key |
FQYFFBSUBTXOPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)CN |
Origin of Product |
United States |
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